Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C11H9ClO3 It is a derivative of indene, featuring a chlorine atom at the 7th position, a keto group at the 1st position, and a carboxylate ester group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the precursor 1,2,3,4-tetrahydronaphthalene, which undergoes oxidation, bromination, and esterification reactions to yield the final product . The reaction conditions often include the use of organic solvents such as ethanol and dichloromethane, and reagents like bromine and methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism by which Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound’s keto group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Lacks the chlorine atom at the 7th position.
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Chlorine atom is at the 5th position instead of the 7th.
Methyl 1-oxoindane-2-carboxylate: Similar structure but without the chlorine substitution.
Uniqueness
Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the specific positioning of the chlorine atom, which can significantly influence its chemical reactivity and interactions with biological targets. This unique structure makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities .
Properties
IUPAC Name |
methyl 4-chloro-3-oxo-1,2-dihydroindene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-15-11(14)7-5-6-3-2-4-8(12)9(6)10(7)13/h2-4,7H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPWBKHHXIDMEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)C(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.